Regioisomeric Purity and Synthetic Fidelity
The direct sulfochlorination of 2,5-dibromothiophene, a plausible industrial route, does not selectively yield 2,5-dibromothiophene-3-sulfonamide. Instead, it produces a ternary mixture of regioisomeric sulfonamides: 5-bromothiophene-2-sulfonamide (3%), 4,5-dibromothiophene-3-sulfonamide (54%), and 3,5-dibromothiophene-2-sulfonamide (43%) [1]. This means that procurement of the specifically named 2,5-dibromothiophene-3-sulfonamide requires a product that has been separated from its major isomeric contaminants, ensuring a defined, single chemical entity for research and manufacturing.
| Evidence Dimension | Product Isomeric Purity (following sulfochlorination of 2,5-dibromothiophene) |
|---|---|
| Target Compound Data | Pure 2,5-dibromothiophene-3-sulfonamide (CAS 7182-36-7) is not a major product of the direct sulfochlorination of 2,5-dibromothiophene. |
| Comparator Or Baseline | Major reaction products are 4,5-dibromothiophene-3-sulfonamide (54%) and 3,5-dibromothiophene-2-sulfonamide (43%). The target isomer is absent from this mixture. |
| Quantified Difference | The target compound's proportion in the crude reaction mixture is approximately 0%. |
| Conditions | Sulfochlorination of 2,5-dibromothiophene with chlorosulfonic acid, followed by treatment with aqueous ammonia, as per Rozentsveig et al. |
Why This Matters
Procuring a pure, defined isomer is critical for reproducible synthetic outcomes and biological assay interpretation, as the major isomeric contaminants possess different molecular geometries and potentially distinct biological activities.
- [1] Rozentsveig, I.B. et al. 2,5-Dihalothiophenes in the reaction with chlorosulfonic acid. Russian Journal of General Chemistry, 2007, 77, 926-931. View Source
